molecular formula C11H14O2 B11722937 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B11722937
M. Wt: 178.23 g/mol
InChI Key: VBYFSLDMGVADKA-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a substituted benzopyran derivative characterized by a fused bicyclic structure comprising a benzene ring and a dihydropyran moiety. The compound features an ethyl group at the 6-position and a hydroxyl group at the 4-position of the pyran ring. Its IUPAC name is (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . The stereochemistry of the 4-hydroxyl group is critical, as the (4R)-configuration has been confirmed via crystallographic and spectroscopic analyses in related benzopyrans .

For instance, substituted 2H-pyran derivatives from natural sources, such as seaweed, exhibit antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFSLDMGVADKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzopyrans are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol 6-Ethyl, 4-OH (R-configuration) C₁₁H₁₄O₂ 178.23 1461689-21-3 Scaffold for drug design
(4R)-6-Methoxy analog 6-Methoxy, 4-OH (R-configuration) C₁₀H₁₂O₃ 180.20 1270294-60-4 Enhanced solubility due to methoxy group
(4S)-6-Bromo analog 6-Bromo, 4-OH (S-configuration) C₉H₉BrO₂ 229.07 197908-42-2 Halogenation for electrophilic reactivity
6-Methoxy-2,2-dimethyl analog 6-Methoxy, 2,2-dimethyl C₁₂H₁₆O₃ 208.25 65383-71-3 Improved metabolic stability
5-Methoxy-2-methyl natural product 5-Methoxy, 2-methyl C₁₁H₁₄O₃ 194.23 Not specified Antioxidant activity (IC₅₀ ~0.54 mg/mL)

Stereochemical Impact :

  • The (4R)-configuration in 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol enhances hydrogen-bonding interactions in biological systems, as seen in similar compounds with confirmed configurations via X-ray diffraction .
  • In contrast, the (4S)-bromo analog shows altered binding affinities due to steric and electronic effects .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Not reported 1.2 (t, 3H, CH₂CH₃), 4.1 (m, 1H, C4-OH) 3400 (O-H), 1650 (C=O) 178.2 [M]+
6-Methoxy analog 125 3.8 (s, 3H, OCH₃), 4.3 (m, 1H, C4-OH) 3350 (O-H), 1600 (C=C) 180.2 [M]+
6-Bromo analog 178 7.4 (d, 1H, Ar-H), 4.5 (m, 1H, C4-OH) 3450 (O-H), 1580 (C-Br) 229.1 [M]+

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